
(S)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide
Vue d'ensemble
Description
(S)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide is a useful research compound. Its molecular formula is C22H26BrN3O2 and its molecular weight is 444.373. The purity is usually 95%.
BenchChem offers high-quality (S)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Indole Derivatives Synthesis and Applications
Research into indole derivatives, including those with bromo-substituents and carboxamide groups, highlights their significance in medicinal chemistry and material science. For instance, indole derivatives have been synthesized through innovative methods, demonstrating their potential as intermediates in the development of pharmaceuticals and biologically active compounds. The bromination of indole derivatives, as seen in the work of Miki et al. (2006), showcases the utility of brominated intermediates in synthetic chemistry, potentially applicable to the synthesis of the compound (Miki, Umemoto, Nakamura, Hibino, Ohkita, Kato, & Aoki, 2006).
Carboxamide Functionality in Drug Design
The carboxamide functional group is pivotal in drug design, offering hydrogen bonding capabilities that are crucial for the biological activity of many drugs. Studies on compounds with carboxamide functionalities, such as those by Umehara, Ueda, & Tokuyama (2016), explore their synthesis and potential interactions with biological targets, suggesting the relevance of this functional group in enhancing drug properties (Umehara, Ueda, & Tokuyama, 2016).
Potential Antiprotozoal Applications
Research into novel dicationic compounds with structural motifs similar to indole derivatives has shown significant antiprotozoal activity, as illustrated by Ismail et al. (2004). Such studies hint at the potential application of the compound in developing new antiprotozoal agents, leveraging the structural features for therapeutic purposes (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Synthetic Methodologies and Chemical Transformations
Synthetic methodologies developed for the preparation of complex indole derivatives, as demonstrated by Bacchi et al. (2005) and Hirokawa, Horikawa, & Kato (2000), provide insights into the construction of molecules with intricate structures, including the strategic use of bromination and carboxamide formation. These methods are foundational for synthesizing compounds with specific functionalities and structural requirements (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005); (Hirokawa, Horikawa, & Kato, 2000).
Propriétés
IUPAC Name |
6-bromo-1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O2/c1-6-15(5)26-11-13(3)20-17(8-16(23)9-19(20)26)21(27)24-10-18-12(2)7-14(4)25-22(18)28/h7-9,11,15H,6,10H2,1-5H3,(H,24,27)(H,25,28)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZRACDIDASDPP-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)NCC3=C(C=C(NC3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)NCC3=C(C=C(NC3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

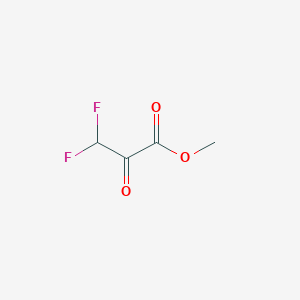
![4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide](/img/structure/B2890619.png)
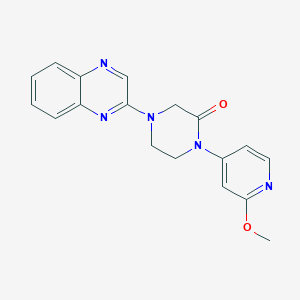
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2890625.png)
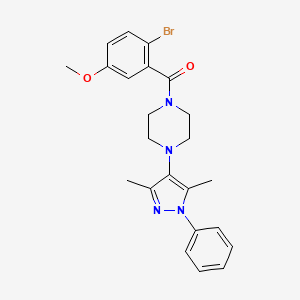
![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2890628.png)
![(3As,8aR)-2,2-dimethyl-4,5,6,7,8,8a-hexahydro-3aH-[1,3]dioxolo[4,5-d]azepine;hydrochloride](/img/structure/B2890629.png)
![3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2890630.png)
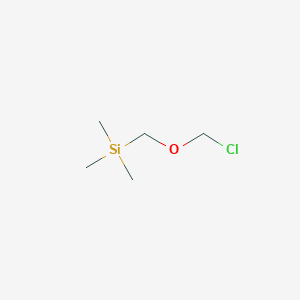
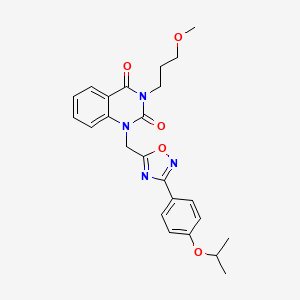

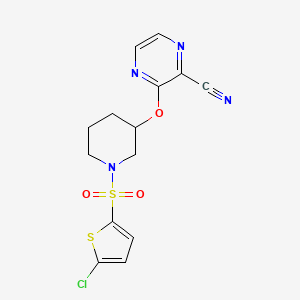
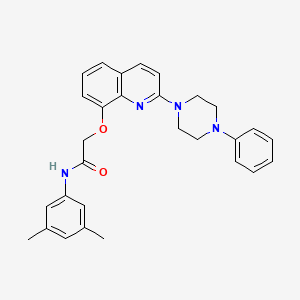
![N1-butyl-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2890637.png)